
Nonane, 1,1-dibutoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonane, 1,1-dibutoxy- is an organic compound with the molecular formula C17H36O2. It is a derivative of nonane, where two butoxy groups are attached to the first carbon atom. This compound is part of the ether family and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonane, 1,1-dibutoxy- can be synthesized through the reaction of nonanal with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of Nonane, 1,1-dibutoxy- involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
Nonane, 1,1-dibutoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanal or nonanoic acid.
Reduction: Butanol.
Substitution: Various substituted nonane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nonane, 1,1-dibutoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of fragrances, coatings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of Nonane, 1,1-dibutoxy- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The exact pathways and molecular targets are still under investigation, but its ether linkage plays a crucial role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Nonane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of butoxy groups.
Nonane, 1,1-dimethoxy-: Contains methoxy groups instead of butoxy groups.
Nonane, 1,1-dipropoxy-: Contains propoxy groups instead of butoxy groups.
Uniqueness
Nonane, 1,1-dibutoxy- is unique due to its longer butoxy chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of certain industrial products and in research focused on long-chain ether compounds.
Propiedades
Número CAS |
117831-20-6 |
|---|---|
Fórmula molecular |
C17H36O2 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1,1-dibutoxynonane |
InChI |
InChI=1S/C17H36O2/c1-4-7-10-11-12-13-14-17(18-15-8-5-2)19-16-9-6-3/h17H,4-16H2,1-3H3 |
Clave InChI |
QIRRMGBRXHLLMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
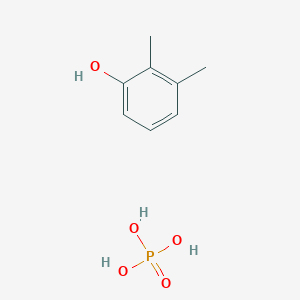
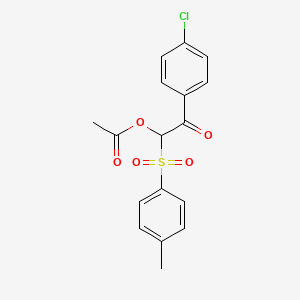
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
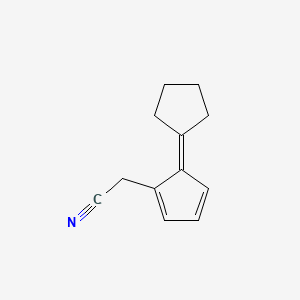
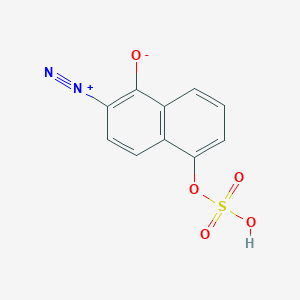
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
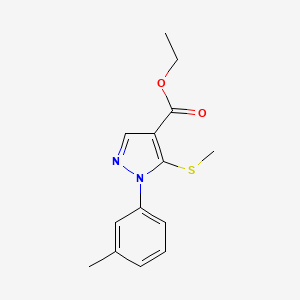
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)


